2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a 4-methylbenzyl sulfonyl group and at the 1-position with an acetamide linker connected to a thiazol-2-yl moiety. The sulfonyl group enhances electronegativity and metabolic stability compared to simpler substituents, while the thiazole ring contributes to π-π stacking interactions in biological targets . Structural analogs often vary in substituents on the indole, sulfonyl/thio groups, and heterocyclic acetamide termini, leading to divergent physicochemical and pharmacological profiles.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-20(25)23-21-22-10-11-28-21/h2-12H,13-14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVINVFWHJGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common synthetic route includes the following steps:
Preparation of 1H-indole-3-carboxaldehyde: This intermediate can be synthesized from indole through formylation reactions.
Formation of 3-((4-methylbenzyl)sulfonyl)-1H-indole: This step involves the sulfonylation of 1H-indole-3-carboxaldehyde using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of N-(thiazol-2-yl)acetamide: This intermediate can be prepared by reacting thiazole with chloroacetyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 3-((4-methylbenzyl)sulfonyl)-1H-indole with N-(thiazol-2-yl)acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Continuous-flow synthesis and green chemistry principles can be employed to achieve sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the indole and thiazole rings allows for interactions with various biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
- Compound 31 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Key Differences: Replaces the 4-methylbenzyl sulfonyl group with a trifluoromethylphenyl sulfonyl moiety and introduces a 5-methoxy group on the indole. The methoxy group may improve solubility but reduce membrane permeability compared to the methylbenzyl group in the target compound .
Compound 1 () : (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide
Variations in Sulfonyl/Thio Linkers
- Compound 33 (): 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide Key Differences: Substitutes the sulfonyl group with a pyrimidinyl thioether and introduces a propargyloxy-benzyl group on the thiazole.
- Compound 20 (): 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Key Differences: Uses a pyrimidinone-thio linker and a trifluoromethylbenzothiazole terminus.
Heterocyclic Acetamide Termini
- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Replaces the thiazol-2-yl group with a 4-bromophenyl-substituted thiazole and adds a triazole-benzimidazole system.
- Compound 29c (): 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide Key Differences: Incorporates a piperazine-benzooxazinone moiety instead of the sulfonylated indole.
Biological Activity
The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that combines features from both indole and thiazole structures, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can be described as follows:
| Component | Description |
|---|---|
| Indole Moiety | A fused benzene and pyrrole ring, contributing to biological activity. |
| Thiazole Moiety | A five-membered heterocyclic ring that enhances pharmacological properties. |
| Sulfonyl Group | Increases solubility and bioavailability. |
| Acetamide Functionality | Potentially involved in enzyme inhibition or receptor binding. |
Biological Activity Overview
Research indicates that compounds featuring both indole and thiazole structures exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, with derivatives exhibiting significant activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL .
The mechanism of action for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests potential applications in treating resistant bacterial strains .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their efficacy:
Anticancer Studies
A recent study examined a series of thiazole-linked indoles and found that certain analogues exhibited potent anticancer activity with IC50 values less than that of doxorubicin in various cell lines . The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity.
Antimicrobial Evaluation
In vitro antimicrobial evaluations revealed that thiazole derivatives exhibited strong bactericidal activities against pathogenic isolates. The most active derivatives were effective at low concentrations, showcasing their potential as therapeutic agents against resistant strains .
Table of Biological Activities
| Activity Type | Compound | IC50/MIC Values | Target Pathogen/Cell Line |
|---|---|---|---|
| Anticancer | Thiazole-linked indoles | IC50 < 10 µM | Human glioblastoma U251 |
| Antimicrobial | Thiazole derivatives | MIC = 0.22 - 0.25 μg/mL | Staphylococcus aureus, E. coli |
| Apoptosis Induction | Indole-thiazole analogues | IC50 < 20 µM | Various cancer cell lines |
Q & A
Q. What are the key steps in synthesizing 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide?
The synthesis typically involves:
- Sulfonylation : Introducing the sulfonyl group to the indole core using 4-methylbenzyl sulfonyl chloride under basic conditions (e.g., triethylamine) .
- Acetamide coupling : Reacting the sulfonylated indole with a thiazol-2-amine derivative via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to achieve >95% purity. Critical factors: Temperature (60–80°C for sulfonylation), solvent polarity (DMF or DCM), and reaction time (12–24 hours) to minimize side products .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly distinguishing sulfonyl (δ 3.1–3.3 ppm) and thiazole (δ 7.5–8.0 ppm) signals .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 451.12) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in analogous indole-acetamide derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Antioxidant screening : DPPH radical scavenging and FRAP assays, adjusted for thiazole-containing compounds .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase hydrolysis; anhydrous conditions are critical .
- Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to indole derivative minimizes unreacted starting material .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics . Data contradiction: Some studies report higher yields with DCM at 0°C to stabilize intermediates, while others prefer room-temperature DMF .
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity?
- Electron-withdrawing groups (e.g., -F on thiazole): Enhance COX-2 inhibition (IC reduced by 40% in fluorinated analogs) but may reduce solubility .
- Steric hindrance : Bulky substituents on the 4-methylbenzyl group decrease binding affinity to kinase targets (e.g., JAK3 inhibition drops by 60% with -Br substitution) . Methodology: Use SAR (Structure-Activity Relationship) studies with systematic substitutions, validated by molecular docking (e.g., AutoDock Vina) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : DPPH antioxidant results can differ due to solvent polarity (e.g., ethanol vs. methanol) affecting radical stability .
- Cell line specificity : Anticancer activity against MCF-7 vs. HepG2 cells may reflect differential expression of target proteins (e.g., Bcl-2) . Recommended approach: Cross-validate findings using orthogonal assays (e.g., combine MTT with apoptosis flow cytometry) and report exact experimental conditions .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT calculations : B3LYP/6-31G(d) level to optimize geometry and predict electrophilic sites (e.g., sulfonyl oxygen as a nucleophilic target) .
- Molecular dynamics (MD) : Simulate binding stability to targets like EGFR kinase (RMSD < 2.0 Å over 100 ns trajectories indicates strong binding) .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
